N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Beschreibung
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a hybrid molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl group to a 1-methyl-3-phenylpyrazole-5-carboxamide moiety. The compound’s carboxamide group and aromatic systems may facilitate hydrogen bonding and π-π stacking interactions, critical for target engagement.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-28-21(15-20(26-28)16-5-3-2-4-6-16)23(31)25-13-14-29-22(30)12-11-19(27-29)17-7-9-18(24)10-8-17/h2-12,15H,13-14H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKCFYXNXUHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 457.9 g/mol. The structure features a pyrazole ring, a pyridazine moiety, and a chlorophenyl substituent, which are crucial for its biological activity.
Research indicates that compounds containing pyrazole and pyridazine frameworks often exhibit diverse biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to possess significant cytotoxic properties against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in lung cancer cells (A549 line) and inhibit tumor growth in vivo.
- Anti-inflammatory Effects : The pyrazole core has been associated with anti-inflammatory properties, which may contribute to the therapeutic potential of this compound in inflammatory diseases.
- Antimicrobial Activity : Similar compounds have exhibited antifungal and antitubercular activities, suggesting that this compound may also possess similar properties.
Biological Activity Data
The following table summarizes findings from various studies on related pyrazole derivatives:
| Compound | Biological Activity | IC50 (µM) | Target/Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 1.6 | MCF-7 Breast Cancer |
| Compound B | Apoptosis Induction | 7.4 - 71 | Molt/4 Lymphoblast |
| Compound C | Antifungal | <5 | Candida albicans |
| Compound D | Antitubercular | <10 | Mycobacterium tuberculosis |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of a structurally similar pyrazole derivative on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the nanomolar range, indicating potent antitumor activity.
- Anti-inflammatory Properties : In an animal model of inflammation, a related pyrazole compound showed a marked reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Activity : A series of pyrazole derivatives were tested against various pathogenic fungi and Mycobacterium tuberculosis. Some compounds exhibited promising antifungal activity with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Vergleich Mit ähnlichen Verbindungen
Antipyrine/Pyridazinone Hybrids (e.g., Compounds 6e–6h from )
- Structural Differences: These hybrids feature pyridazinone linked to antipyrine (1,2-dihydro-3H-pyrazol-3-one) via piperazine or alkyl chains. For example, 6f (3-[3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide) includes a 4-chlorophenylpiperazine group, enhancing steric bulk compared to the target compound’s simpler ethyl linkage .
- Synthesis Yields : Yields for these hybrids range from 42% to 62%, influenced by substituents (e.g., electron-withdrawing groups like chlorine reduce yields) .
- Spectroscopic Data: IR spectra show C=O stretching frequencies at 1664–1681 cm⁻¹, aligning with the target compound’s expected carboxamide and pyridazinone carbonyl groups .
Key Insight : Bulky substituents (e.g., piperazine) may improve receptor selectivity but reduce synthetic accessibility. The target compound’s simpler structure could offer metabolic stability advantages.
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are prevalent in agrochemicals and pharmaceuticals. Notable analogs include:
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ()
- Structural Differences: Replaces the pyridazinone-ethyl group with a 6-chloropyridylmethyl moiety. The 4-ethoxyphenyl carboxamide substituent may enhance solubility compared to the target compound’s 1-methyl-3-phenyl group .
- Crystallographic Data: Monoclinic crystal system (space group P2₁/n) with unit cell dimensions a = 10.0697 Å, b = 5.1399 Å, c = 40.990 Å.
N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide ()
- Structural Differences: Incorporates a trifluoromethyl group on the pyrazole and dual chloro substituents.
Receptor Binding Profiles (Indirect Comparison)
- CB1 vs. CB2 Selectivity: Analogs like WIN 55212-2 show higher CB2 affinity (Kᵢ = 1.9 nM) than CB1 (Kᵢ = 16 nM). The target compound’s pyridazinone and pyrazole groups may similarly influence receptor subtype selectivity .
- Structural features (e.g., carboxamide orientation) could determine such differential coupling .
Q & A
Q. How can solubility and bioavailability challenges be addressed methodologically?
- Methodology :
- Synthesize prodrugs (e.g., ester derivatives) to enhance lipophilicity, as shown for pyrazole-carboxamide analogs .
- Formulate with cyclodextrins or lipid nanoparticles, guided by phase solubility diagrams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
